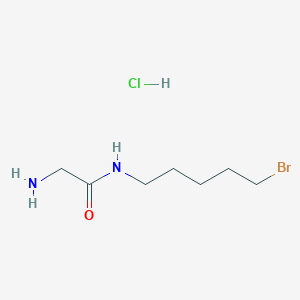

2-Amino-N-(5-bromopentyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N-(5-bromopentyl)acetamide hydrochloride is a chemical compound with the molecular formula C7H16BrClN2O and a molecular weight of 259.57 g/mol . It is a solid at room temperature and is known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(5-bromopentyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 5-bromopentylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(5-bromopentyl)acetamide hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino and amide groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-Amino-N-(5-bromopentyl)acetamide hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(5-bromopentyl)acetamide hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amino and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-N-(5-chloropentyl)acetamide hydrochloride

- 2-Amino-N-(5-iodopentyl)acetamide hydrochloride

- 2-Amino-N-(5-fluoropentyl)acetamide hydrochloride

Uniqueness

2-Amino-N-(5-bromopentyl)acetamide hydrochloride is unique due to the presence of the bromine atom, which can form stronger halogen bonds compared to chlorine, iodine, or fluorine. This property can enhance its interactions with biological molecules, making it a valuable compound for specific research applications .

Biological Activity

2-Amino-N-(5-bromopentyl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its effects on various biological systems.

- Molecular Formula : C7H16BrClN2O

- Molecular Weight : 259.57 g/mol

- CAS Number : 2101206-57-7

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its impact on cellular mechanisms, particularly in cancer research.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The following table summarizes the findings from various studies regarding its effects on different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action | References |

|---|---|---|---|

| HepG2 | 20 | Induces apoptosis and cell cycle arrest | |

| K562 | Not specified | Potential cytotoxic effects | |

| HCT116 | Not specified | Induces cell cycle perturbation |

- Cell Cycle Arrest : The compound has been shown to cause a dose-dependent accumulation of HepG2 cells in the G2/M phase, indicating an interruption in the cell cycle. This was evidenced by High Content Screening (HCS), which demonstrated a shift from 29.7% in G0/G1 phase to 49.8% in G2/M phase upon treatment with the compound at higher concentrations .

- Induction of Apoptosis : The compound triggers apoptosis in HepG2 cells, with studies showing an apoptotic ratio of approximately 47% at a concentration of 20 μM compared to less than 5% in untreated controls. This effect was confirmed through DNA staining methods and confocal microscopy .

- Interaction with DNA : Spectroscopic studies have indicated that the compound interacts with DNA, leading to spectral quenching and displacement of ethidium bromide from DNA complexes, suggesting a potential mechanism for its antitumor activity .

Case Studies

Several case studies have documented the effects of this compound on cancer cell lines:

- Study on HepG2 Cells : A study focused on HepG2 cells demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest. The results highlighted its potential as a therapeutic agent against hepatocellular carcinoma .

- Comparative Analysis with Other Compounds : In comparative studies, this compound exhibited similar or superior antitumor activity compared to established agents like amonafide, particularly regarding selectivity towards normal hepatocyte QSG-7701 cells .

Properties

IUPAC Name |

2-amino-N-(5-bromopentyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrN2O.ClH/c8-4-2-1-3-5-10-7(11)6-9;/h1-6,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTKPLNAMBOYAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CN)CCBr.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.